Acetyl-L-methionine sulfoxide

Catalog No.
S760673
CAS No.
108646-71-5
M.F
C7H13NO4S
M. Wt
207.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyl-L-methionine sulfoxide

CAS Number

108646-71-5

Product Name

Acetyl-L-methionine sulfoxide

IUPAC Name

(2S)-2-acetamido-4-methylsulfinylbutanoic acid

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

InChI

InChI=1S/C7H13NO4S/c1-5(9)8-6(7(10)11)3-4-13(2)12/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-,13?/m0/s1

InChI Key

NPIMMZJBURSMON-YLTHGKPTSA-N

SMILES

CC(=O)NC(CCS(=O)C)C(=O)O

Synonyms

AC-MET(O)-OH;Acetyl-L-methioninesulfoxide;108646-71-5;N-Acetylmethionineoxide;AC1OLR8H;N-AcetylmethionineS-oxide;SCHEMBL1129578;CHEMBL1221835;CTK8E9073;6101AH;AKOS015909360;RT-011184;(2S)-2-acetamido-4-methylsulfinylbutanoicacid;K-0613;I14-34126

Canonical SMILES

CC(=O)NC(CCS(=O)C)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CCS(=O)C)C(=O)O

Protein Oxidation and Aging

One area of study focuses on the role of Ac-Met-SO in protein oxidation and aging. During normal cellular processes, free radicals can damage proteins by oxidizing specific amino acids, including methionine. This oxidation can alter protein structure and function, potentially contributing to age-related cellular dysfunction and disease development.

Research suggests that Ac-Met-SO levels may increase in tissues with age, potentially reflecting cumulative protein oxidation. Studies in model organisms like worms and flies have shown that reducing Ac-Met-SO levels can extend lifespan. However, further research is needed to understand the precise role of Ac-Met-SO in aging and its potential as a therapeutic target. [Source: A review of N-acetyl-L-methionine sulfoxide (aceto-methionine) and its potential in human health and disease - ]

Substrate for Methionine Sulfoxide Reductase (MSR) Enzymes

Ac-Met-SO serves as a substrate for enzymes called methionine sulfoxide reductases (MSRs). These enzymes can repair oxidized methionine back to its original form, potentially mitigating the negative effects of protein oxidation. Studying the activity and regulation of MSRs in relation to Ac-Met-SO levels can provide insights into cellular repair mechanisms and their potential impact on various diseases.

Research efforts are exploring the therapeutic potential of modulating MSR activity to enhance protein repair and potentially slow disease progression. [Source: Reduction of N-acetyl methionine sulfoxide in plants - ]

Acetyl-L-methionine sulfoxide is a derivative of the amino acid methionine, specifically featuring an acetyl group attached to the nitrogen and a sulfoxide functional group at the sulfur atom. This compound is notable for its role in biological systems, particularly in the context of oxidative stress, where it serves as a product of methionine oxidation. The sulfoxide moiety is formed when methionine reacts with reactive oxygen species, leading to the generation of methionine sulfoxide, which can further be modified to form acetyl-L-methionine sulfoxide. This compound is of interest in various biochemical and pharmacological studies due to its potential protective roles against oxidative damage.

, primarily involving redox processes. The most significant reactions include:

  • Oxidation: Acetyl-L-methionine can be oxidized to form acetyl-L-methionine sulfoxide through the action of oxidizing agents such as hydrogen peroxide or reactive oxygen species. This reaction is crucial in understanding how oxidative stress affects amino acids and proteins.
  • Reduction: Enzymatic reduction can convert acetyl-L-methionine sulfoxide back to acetyl-L-methionine. This process is facilitated by enzymes such as methionine sulfoxide reductases, which play a vital role in maintaining cellular redox balance by reversing oxidative modifications on methionine residues .

Acetyl-L-methionine sulfoxide exhibits various biological activities, particularly related to its antioxidant properties. As a product of methionine oxidation, it may act as a signaling molecule involved in cellular responses to oxidative stress. Research indicates that compounds like acetyl-L-methionine sulfoxide can influence cellular pathways that protect against oxidative damage, potentially aiding in the preservation of protein function and cellular integrity under stress conditions .

The synthesis of acetyl-L-methionine sulfoxide can be achieved through several methods:

  • Chemical Oxidation: The oxidation of L-methionine or N-acetyl-L-methionine using oxidizing agents such as hydrogen peroxide or cerium(IV) salts in acidic media leads to the formation of acetyl-L-methionine sulfoxide .
  • Enzymatic Synthesis: Enzymatic approaches utilizing methionine sulfoxide reductases can also produce acetyl-L-methionine sulfoxide from its corresponding methionine derivatives under physiological conditions, emphasizing the importance of enzymatic pathways in biological systems .

Acetyl-L-methionine sulfoxide has several applications:

  • Pharmaceutical Research: It is studied for its potential protective effects against oxidative stress-related diseases and may serve as a biomarker for oxidative damage in various pathological conditions.
  • Nutritional Supplements: Due to its antioxidant properties, it may be included in dietary supplements aimed at enhancing health by mitigating oxidative stress.
  • Biochemical Studies: Used as a reference standard in analytical chemistry for studying oxidative modifications of proteins and amino acids .

Interaction studies involving acetyl-L-methionine sulfoxide primarily focus on its role in redox biology and its interactions with various cellular components:

  • Protein Interactions: Research indicates that acetyl-L-methionine sulfoxide can affect protein structure and function by modifying methionine residues within proteins, influencing their activity and stability .
  • Enzyme Interactions: Its interaction with enzymes such as methionine sulfoxide reductases highlights its role in redox cycling within cells, where it can either serve as a substrate or modulate enzyme activity .

Acetyl-L-methionine sulfoxide shares similarities with other sulfur-containing compounds derived from methionine. Here are some comparable compounds along with their unique features:

CompoundStructure/FunctionalityUnique Features
L-MethionineAmino acid precursor; essential for protein synthesisPrecursor for various metabolites, including cysteine
N-Acetyl-L-methionineAcetylated form of L-methionine; involved in metabolismLess susceptible to oxidation compared to methionine
L-Methionine SulfoxideOxidized form of L-methionine; involved in oxidative stressMajor product of methionine oxidation
AcetylcysteineAcetylated form of cysteine; antioxidant propertiesKnown for mucolytic activity and detoxification

Acetyl-L-methionine sulfoxide is unique due to its specific modification involving both an acetyl group and a sulfoxide group, which influences its reactivity and biological roles compared to other related compounds. Its dual functionality allows it to participate actively in both metabolic processes and protective mechanisms against oxidative damage.

Molecular Architecture and Stereochemical Considerations

Acetyl-L-methionine sulfoxide represents a structurally complex amino acid derivative characterized by the presence of both an acetyl protecting group and a sulfoxide functional group [1]. The compound possesses the molecular formula C₇H₁₃NO₄S with a molecular weight of 207.25 grams per mole [1]. The International Union of Pure and Applied Chemistry name for this compound is (2S)-2-acetamido-4-methylsulfinylbutanoic acid, reflecting its stereochemical configuration and functional group arrangement [1].

The molecular architecture of acetyl-L-methionine sulfoxide is fundamentally based on the L-methionine backbone, which maintains the characteristic S-configuration at the alpha carbon (C2) position [1]. This configuration is consistent with the standard L-amino acid stereochemistry found in biological systems [15]. The compound features a linear four-carbon chain extending from the alpha carbon, terminating in a methylsulfinyl group rather than the methylthio group found in the parent methionine structure [1] [16].

PropertyValue
Molecular FormulaC₇H₁₃NO₄S
Molecular Weight (g/mol)207.25
CAS Number108646-71-5
InChI KeyNPIMMZJBURSMON-YLTHGKPTSA-N
SMILESCC(=O)NC@@HC(=O)O
PubChem CID7408371

The stereochemical complexity of acetyl-L-methionine sulfoxide arises from the presence of two distinct chiral centers [16]. The alpha carbon maintains the S-configuration characteristic of L-amino acids, while the sulfur atom in the sulfoxide group creates an additional stereocenter that can exist in either R or S configuration [16]. This results in the formation of two diastereomeric forms of the compound, commonly referred to as the S-sulfoxide and R-sulfoxide epimers [7] [16].

Research has demonstrated that the stereochemistry at the sulfur center significantly influences the biological activity and enzymatic recognition of methionine sulfoxide derivatives [7] [16]. The methionine sulfoxide reductase enzymes, specifically methionine sulfoxide reductase A and methionine sulfoxide reductase B, exhibit strict stereospecificity for the S and R epimers respectively [7] [23]. Methionine sulfoxide reductase A catalyzes the reduction of S-methionine sulfoxide while showing no activity toward the R-epimer, whereas methionine sulfoxide reductase B demonstrates the opposite specificity [7] [23].

StereocenterConfigurationDescription
Alpha Carbon (C2)S-configuration (L-amino acid)Standard L-amino acid configuration
Sulfur Atom (Sulfoxide)R or S (two possible diastereomers)Sulfoxide stereocenter creates two diastereomers
Total Stereoisomers2 (S-stereomer and R-stereomer at sulfur)Compound exists as mixture of sulfoxide epimers

The acetyl group attached to the amino nitrogen serves as a protecting group that modifies the physicochemical properties of the molecule compared to the free amino acid [8] [17]. This acetylation eliminates the positive charge normally present on the amino group at physiological pH, resulting in altered solubility characteristics and molecular interactions [17]. The acetyl group also provides protection against enzymatic degradation by aminopeptidases, potentially enhancing the stability of the compound in biological systems [15].

Computational Chemistry Insights

Computational chemistry studies have provided valuable insights into the molecular dynamics and electronic structure of acetyl-L-methionine sulfoxide and related sulfoxide compounds [20] [28]. Molecular dynamics simulations have revealed important conformational preferences and energetic considerations that govern the behavior of this compound in various environments [30].

The sulfoxide functional group in acetyl-L-methionine sulfoxide exhibits characteristic electronic properties that distinguish it from the corresponding thioether in the parent methionine structure [29]. The sulfur-oxygen double bond in the sulfoxide group is polarized, with the sulfur atom carrying a partial positive charge and the oxygen atom bearing a partial negative charge [21] [29]. This polarization creates a dipole moment that significantly influences the compound's interactions with surrounding molecules and solvents [29].

Density functional theory calculations have been employed to investigate the stereoelectronic effects governing the stereochemistry at the sulfur center [28] [29]. These studies have revealed that the two diastereomeric forms of acetyl-L-methionine sulfoxide exhibit distinct conformational preferences and energetic profiles [29]. The S-sulfoxide epimer typically adopts conformations that minimize steric interactions between the sulfoxide oxygen and adjacent methylene groups, while the R-sulfoxide epimer shows different preferred orientations [29].

Computational studies on methionine sulfoxide reductase enzymes have provided mechanistic insights into the stereospecific recognition and reduction of acetyl-L-methionine sulfoxide [7] [12]. Molecular modeling investigations have shown that the enzyme active sites create specific binding pockets that accommodate only one stereoisomeric form of the sulfoxide substrate [7]. The catalytic mechanism involves the formation of a sulfurane intermediate during the reduction process, with the stereochemistry at sulfur determining the geometric constraints of this transition state [12].

The oxidation kinetics of N-acetyl-L-methionine to form acetyl-L-methionine sulfoxide have been studied using computational approaches combined with experimental validation [21]. These investigations have revealed that the oxidation proceeds through a two-electron transfer process, with the sulfoxide representing the sole sulfur-containing product under mild oxidative conditions [21]. The reaction mechanism involves nucleophilic attack by reactive oxygen species on the sulfur atom, followed by rearrangement to form the stable sulfoxide product [21].

Comparative Analysis with Methionine Derivatives

A comprehensive comparative analysis of acetyl-L-methionine sulfoxide with related methionine derivatives reveals distinct structural and functional differences that influence their biological and chemical properties [14] [15] [18]. The systematic comparison includes N-acetyl-L-methionine, L-methionine sulfoxide, and the parent amino acid L-methionine [14] [15].

CompoundMolecular FormulaMolecular WeightFunctional GroupsOxidation State
Acetyl-L-methionine sulfoxideC₇H₁₃NO₄S207.25Acetyl, Carboxyl, SulfoxideOxidized (+16 mass units)
N-Acetyl-L-methionineC₇H₁₃NO₃S191.25Acetyl, Carboxyl, ThioetherReduced
L-Methionine sulfoxideC₅H₁₁NO₃S165.21Amino, Carboxyl, SulfoxideOxidized (+16 mass units)
L-MethionineC₅H₁₁NO₂S149.21Amino, Carboxyl, ThioetherReduced

The metabolic fate of acetyl-L-methionine sulfoxide differs significantly from that of its non-acetylated counterpart [15] [19]. Studies have demonstrated that N-acetyl-L-methionine is metabolically equivalent to free L-methionine following deacetylation by cellular enzymes [15]. However, the presence of the sulfoxide group in acetyl-L-methionine sulfoxide introduces additional complexity, as the compound must undergo both deacetylation and reduction to regenerate the parent amino acid [19].

The enzymatic reduction of acetyl-L-methionine sulfoxide by methionine sulfoxide reductases has been extensively characterized [19] [27]. Plant tissues have been shown to contain enzymatic activities capable of reducing N-acetyl-methionine sulfoxide to N-acetyl-methionine in a stereospecific manner [19]. This reduction requires the presence of reducing agents such as dithiothreitol, and the enzyme activity shows specificity for the acetylated substrate over free methionine sulfoxide [19].

The comparative stability of acetyl-L-methionine sulfoxide relative to other methionine derivatives has been investigated under various conditions [18]. The acetyl protecting group provides enhanced resistance to enzymatic degradation compared to the free amino acid forms [18]. Additionally, the sulfoxide functional group is generally stable under physiological conditions but can be reduced by specific enzymatic systems or chemical reducing agents [7] [19].

Research findings indicate that acetyl-L-methionine sulfoxide exhibits different solubility characteristics compared to its related compounds [25]. The presence of both the acetyl group and the sulfoxide functionality creates a molecule with intermediate polarity, showing enhanced water solubility compared to N-acetyl-L-methionine but reduced solubility compared to the free amino acid forms [25]. The optical rotation of acetyl-L-methionine sulfoxide also differs from that of N-acetyl-L-methionine, reflecting the structural changes introduced by the oxidation of the sulfur atom [1] [25].

Chemical Oxidation Pathways

The synthesis of acetyl-L-methionine sulfoxide through chemical oxidation represents the most extensively studied approach for producing this compound. Several oxidizing agents have been investigated for their ability to selectively convert methionine residues to their corresponding sulfoxide forms, each presenting distinct mechanistic pathways and reaction characteristics.

Hydrogen Peroxide Oxidation

Hydrogen peroxide serves as one of the most commonly employed oxidizing agents for methionine sulfoxide formation [1]. The reaction proceeds through a two-electron oxidation mechanism, where the sulfur atom of methionine undergoes oxidation to form the sulfoxide functional group. Under neutral pH conditions at room temperature, the kinetic rate constant for this reaction has been determined to be 7.9 ± 0.6 × 10^-3 dm³ mol^-1 s^-1 [1]. The reaction mechanism involves the breaking of the oxygen-oxygen bond in hydrogen peroxide and the formation of a sulfur-oxygen bond, with hydrogen transfer occurring after the transition state [2].

The selectivity of hydrogen peroxide for methionine oxidation is particularly notable, as it preferentially targets sulfur-containing amino acids over other residues [3]. In proteins, exposure to hydrogen peroxide can lead to the conversion of multiple methionine residues to methionine sulfoxide, with studies showing that up to six of sixteen methionine residues in actin can be oxidized without significant structural perturbation [3].

Dimethyl Sulfoxide-Mediated Oxidation

A highly selective method for methionine oxidation involves the use of dimethyl sulfoxide in combination with hydrochloric acid [4]. This system demonstrates remarkable specificity for methionine residues, with optimal conditions established at 1.0 M HCl and 0.1 M dimethyl sulfoxide at 22°C. The reaction exhibits pseudo-first-order kinetics with an observed rate constant of 0.23 ± 0.015 M^-1 min^-1 [4].

The selectivity of this system is particularly advantageous, as methionine oxidation occurs immediately, while sulfhydryl groups are only oxidized after a lag period of approximately two hours [4]. This temporal separation allows for controlled, selective oxidation of methionine residues without interference from cysteine modifications. The reaction is strongly pH-dependent, with acidic conditions being essential for optimal conversion [4].

Chloramine-Based Oxidation Systems

Chloramine-T represents another important oxidizing agent for methionine sulfoxide formation [5]. This reagent demonstrates selectivity for methionine residues at neutral to slightly alkaline pH conditions, though it also exhibits some reactivity toward cysteine residues, leading to disulfide formation [5]. The reaction proceeds rapidly, with complete oxidation achieved using a 20-fold molar excess of chloramine-T over methionine [6].

Studies on protein substrates have revealed that chloramine-T preferentially oxidizes surface-exposed methionine residues, making it particularly useful for investigating protein structure-function relationships [6]. The reagent's ability to oxidize specific methionine residues in a controlled manner has made it valuable for understanding the role of methionine oxidation in protein stability and function [7].

Iodate-Mediated Oxidation

Recent investigations have explored the use of iodate as an oxidizing agent for N-acetyl-L-methionine [8]. This system operates through a two-electron transfer process, resulting in the formation of N-acetyl-L-methionine sulfoxide as the sole product. The stoichiometry of the reaction has been determined to be IO₃⁻ + 3NAM → I⁻ + 3NAMS=O under standard conditions [8].

In excess iodate conditions, the stoichiometry changes to 2IO₃⁻ + 5NAM + 2H⁺ → I₂ + 5NAMS=O + H₂O, indicating the formation of molecular iodine as a byproduct [8]. The reaction mechanism involves the formation of an intermediate that subsequently undergoes oxidation to yield the sulfoxide product. Mass spectrometry confirmation has validated the identity of the oxidation product as N-acetyl-L-methionine sulfoxide [8].

Enzymatic Synthesis Mechanisms

Enzymatic approaches to acetyl-L-methionine sulfoxide synthesis offer advantages in terms of selectivity, mild reaction conditions, and stereochemical control. Several enzyme systems have been identified that can catalyze the oxidation of methionine residues to their corresponding sulfoxides with high specificity.

Methionine Sulfoxide Reductase A as a Stereospecific Oxidase

Recent discoveries have revealed that methionine sulfoxide reductase A can function as a stereospecific methionine oxidase under specific conditions [9] [10]. This enzyme, traditionally known for its role in reducing methionine sulfoxide back to methionine, demonstrates the ability to catalyze the reverse reaction when the reducing environment is modified [9].

The enzyme operates through a mechanism involving the formation of a sulfenic acid intermediate at the catalytic cysteine residue [9]. When the resolving cysteines are prevented from accessing the active site, either through protein-protein interactions or chemical modification, the enzyme can oxidize methionine to S-methionine sulfoxide [9]. This stereospecific oxidation produces exclusively the S-epimer of methionine sulfoxide, providing precise stereochemical control [10].

The kinetic parameters for the oxidase reaction differ significantly from the reductase activity, with the reduction direction being approximately one order of magnitude more favorable [9]. However, the physiological relevance of this oxidase activity suggests potential applications in controlled synthesis of stereochemically pure methionine sulfoxide derivatives [9].

MICAL Family Enzymes

The MICAL family of enzymes represents a specialized class of flavin-containing monooxygenases that catalyze the stereospecific oxidation of methionine residues [11] [12]. These enzymes utilize NADPH as a cofactor and demonstrate remarkable selectivity for specific methionine residues within protein substrates [11].

MICAL enzymes bind directly to F-actin and selectively oxidize methionine residues 44 and 47, producing methionine R-sulfoxide in a stereoselective manner [11]. The binding to F-actin substantially enhances the enzyme's ability to consume NADPH, with increases of over 100-fold observed in an F-actin and MICAL concentration-dependent manner [11]. This substrate-induced activation represents a sophisticated regulatory mechanism that ensures oxidation occurs only when the appropriate substrate is present [12].

The mechanism involves the formation of a flavin-hydroperoxide intermediate that subsequently transfers oxygen to the methionine sulfur atom [13]. The stereoselectivity is achieved through the precise positioning of the substrate within the enzyme active site, ensuring exclusive formation of the R-epimer [14]. This stereospecific oxidation can be reversed by methionine sulfoxide reductase B, creating a regulatory cycle for protein function [15].

Flavin-Containing Monooxygenase 3

Flavin-containing monooxygenase 3 demonstrates significant activity toward methionine oxidation, with particularly high stereoselectivity for the formation of the D-diastereomer of methionine sulfoxide [16]. This enzyme operates through an NADPH-dependent mechanism utilizing flavin adenine dinucleotide as a prosthetic group [16].

The enzyme exhibits a Km value of approximately 6.5 mM for methionine, which is considerably lower than other FMO isoforms, indicating higher substrate affinity [16]. Under physiological conditions, FMO3 produces methionine D-sulfoxide in nearly 8-fold higher concentrations than the L-diastereomer, demonstrating remarkable stereoselectivity [16].

The mechanism involves the formation of a 4α-hydroperoxyflavin intermediate that subsequently transfers oxygen to the methionine substrate [17]. The enzyme exists in the cell as a complex with the reduced form of the prosthetic group and NADPH cofactor, maintaining readiness for substrate oxidation [17]. This represents an efficient system for continuous enzyme turnover under physiological conditions [18].

Multi-Enzyme Cascade Systems

Advanced enzymatic synthesis approaches have employed multi-enzyme cascade systems to achieve highly stereoselective production of methionine sulfoxide derivatives [19]. These systems combine dynamic kinetic resolution with stereoselective oxidation to produce diastereomerically pure products from racemic starting materials [19].

One notable system combines N-acylamino acid racemase, L-selective aminoacylase, and stereoselective isoleucine dioxygenase to convert racemic N-acetylmethionine to L-methionine-(S)-sulfoxide [19]. Under optimized conditions, this three-enzyme cascade achieved quantitative conversion with 97% yield and 95% diastereomeric excess [19].

The optimization of such systems requires careful balancing of pH, temperature, and cofactor requirements, as the three enzymes involved have different optimal conditions and metal cofactor dependencies [19]. Despite these challenges, the system demonstrates the potential for industrial-scale production of stereochemically pure methionine sulfoxide derivatives through enzymatic cascades [19].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of acetyl-L-methionine sulfoxide presents numerous technical, economic, and regulatory challenges that must be addressed for commercial viability.

Reactor Design and Scale-up Considerations

The scaling of oxidation processes presents unique challenges related to heat management, mass transfer, and reaction control [20]. Advanced oxidation processes require careful consideration of radical production, transport, and dosing at industrial scales [20]. The choice between continuous-flow and batch reactor systems depends on the half-life of the oxidizing species and the specific requirements of the process [21].

For oxidation reactions involving hydrogen peroxide, which has a relatively long stability (several hours), batch reactor systems may be appropriate [22]. However, reactions involving short-lived oxidizing species require continuous-flow reactors to ensure effective transport and dosing [22]. The design must also accommodate the corrosive nature of many oxidizing agents, requiring specialized materials and equipment [23].

Temperature control becomes critical at industrial scales, as oxidation reactions are often exothermic and can lead to thermal runaway if not properly managed [24]. Heat removal systems must be designed to handle the heat generation while maintaining optimal reaction temperatures for selectivity and yield [24].

Economic Viability and Cost Factors

The economic feasibility of industrial-scale production is significantly influenced by raw material costs, catalyst expenses, and energy requirements [25]. Catalyst costs, particularly for aluminum-based oxidizing agents, can represent a substantial portion of the total production cost [25]. Strategies such as catalyst recycling and process optimization are essential for economic viability [25].

The current market for methionine and its derivatives is dominated by chemical synthesis routes that benefit from economies of scale [26]. For alternative synthetic approaches to compete, they must demonstrate either cost advantages or superior product quality that justifies premium pricing [27]. The development of more efficient catalytic systems and process intensification techniques may help reduce production costs [25].

Energy costs associated with heating, cooling, and separation processes must also be considered [22]. Enzymatic processes, while often more selective, may require expensive cofactors and controlled environmental conditions that increase operational costs [19]. The trade-off between selectivity and cost must be carefully evaluated for each specific application [28].

Process Control and Quality Assurance

Industrial production requires robust process control systems to ensure consistent product quality and yield [26]. The monitoring of oxidation reactions in real-time presents challenges due to the reactive nature of the intermediates and the need for rapid analytical methods [20]. Advanced analytical techniques, such as in-line spectroscopy and mass spectrometry, may be required for adequate process monitoring [22].

The separation and purification of stereoisomers presents particular challenges, as the S and R forms of methionine sulfoxide have similar physical properties [29]. Chromatographic separation methods that work well at laboratory scale may not be economically feasible for large-scale production [30]. Alternative separation strategies, such as enzymatic resolution or crystallization-based methods, may be necessary [19].

Quality control must also address the potential for side reactions and impurity formation during oxidation [26]. The presence of over-oxidized products, such as methionine sulfone, must be minimized through careful control of reaction conditions and residence times [31]. Analytical methods must be validated to ensure accurate quantification of the desired product and potential impurities [32].

Environmental and Regulatory Considerations

The environmental impact of industrial-scale oxidation processes requires careful consideration of waste streams and byproduct formation [27]. Many oxidizing agents generate waste products that require proper disposal or treatment, adding to the overall environmental footprint of the process [22]. Green chemistry approaches that minimize waste generation and utilize renewable feedstocks are increasingly important for regulatory compliance and public acceptance [27].

Regulatory approval for pharmaceutical and food applications requires extensive documentation of the synthetic process, including identification and quantification of all impurities [32]. The use of novel enzymatic processes may require additional regulatory review compared to established chemical synthesis routes [28]. International harmonization of regulatory requirements can facilitate global market access but may require adaptation of processes to meet different regional standards [33].

The sustainable production of methionine and its derivatives is gaining importance as environmental concerns drive demand for bio-based alternatives to petrochemical synthesis [27]. However, the current state of biotechnological production methods has not yet achieved the scale and cost-effectiveness required to displace established chemical processes [26]. Continued development of integrated bioprocesses and systems metabolic engineering approaches may eventually enable sustainable industrial production [28].

Supply Chain and Infrastructure Requirements

Industrial-scale production requires reliable supply chains for raw materials, catalysts, and cofactors [33]. The availability and cost of precursor compounds can significantly impact the feasibility of different synthetic routes [28]. For enzymatic processes, the production and purification of enzymes at industrial scale represents an additional supply chain consideration [19].

The infrastructure requirements for oxidation processes include specialized reactor systems, separation equipment, and analytical instrumentation [23]. The capital investment required for industrial-scale facilities can be substantial, particularly for processes involving corrosive chemicals or requiring high-purity environments [26]. The development of modular, portable production systems may help reduce capital requirements and increase flexibility [22].

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Dates

Last modified: 08-15-2023

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